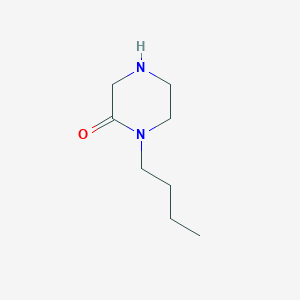

1-Butylpiperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butylpiperazin-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol It is a derivative of piperazine, characterized by the presence of a butyl group attached to the nitrogen atom and a ketone functional group at the second position of the piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of amine and ester group intermediates . This method typically requires the use of specific catalysts and controlled reaction conditions to ensure the formation of the piperazinone ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the ketone group to an alcohol.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while reduction may produce alcohols .

Applications De Recherche Scientifique

1-Butylpiperazin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-butylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparaison Avec Des Composés Similaires

Piperazin-2-one: Lacks the butyl group, making it less hydrophobic.

1-Methylpiperazin-2-one: Contains a methyl group instead of a butyl group, affecting its reactivity and solubility.

1-Ethylpiperazin-2-one: Has an ethyl group, offering different steric and electronic properties.

Uniqueness: 1-Butylpiperazin-2-one is unique due to its specific butyl substitution , which influences its hydrophobicity, reactivity, and potential biological activity . This makes it a valuable compound for various applications where these properties are advantageous .

Activité Biologique

1-Butylpiperazin-2-one is a piperazine derivative that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a piperazine ring with a butyl group at the nitrogen position and a carbonyl group at the second position. This structure is significant as it influences the compound's pharmacological properties.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : The compound has shown potential against various microbial strains. Studies suggest that piperazine derivatives can inhibit the growth of bacteria and fungi, with varying degrees of effectiveness depending on structural modifications.

- Antioxidant Activity : Piperazine derivatives, including this compound, have demonstrated antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential therapeutic effects against oxidative stress-related diseases.

- CNS Activity : Research indicates that this compound may exhibit central nervous system (CNS) activity. Its interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative disorders.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may interact with G-protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses. This interaction could underlie its effects on mood and cognition.

- Enzyme Inhibition : Studies have indicated that piperazine derivatives can inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter availability in synaptic clefts.

Data Tables

The following tables summarize key findings from studies on the biological activity of this compound and related compounds.

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals | |

| CNS Activity | Potential antidepressant effects |

Case Studies

Several case studies have explored the efficacy of piperazine derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of various piperazine derivatives against resistant strains of bacteria. This compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.

- Neuroprotective Effects : In animal models, this compound was assessed for its neuroprotective properties. Results indicated a reduction in neuroinflammation and improved cognitive function, suggesting potential applications in treating conditions like Alzheimer's disease.

- Antioxidant Studies : Clinical trials assessing the antioxidant capacity of piperazine derivatives found that this compound effectively reduced markers of oxidative stress in patients with chronic inflammatory conditions.

Propriétés

IUPAC Name |

1-butylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDAJBQHQJFGTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCNCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630781 |

Source

|

| Record name | 1-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-09-9 |

Source

|

| Record name | 1-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.